4-Difluoromethoxy-6-fluoropicolinic acid
CAS No.: 1807041-56-0
VCID: VC2771615
Molecular Formula: C7H4F3NO3
Molecular Weight: 207.11 g/mol
* For research use only. Not for human or veterinary use.

Description |
4-Difluoromethoxy-6-fluoropicolinic acid is a fluorinated aromatic compound belonging to the class of picolinic acids. It is characterized by its unique structure, featuring a difluoromethoxy group and a fluorine atom on the pyridine ring. This compound has garnered significant interest in various scientific fields due to its potential applications in medicinal chemistry and agrochemicals. Synthesis MethodsThe synthesis of 4-Difluoromethoxy-6-fluoropicolinic acid typically involves several key steps, starting from modifications to picolinic acid derivatives. The reaction conditions are critical for optimizing yield and purity. Reactions may be conducted under reflux conditions using solvents like dimethyl sulfoxide or acetonitrile, with monitoring through techniques such as thin-layer chromatography and high-performance liquid chromatography. Potential Applications4-Difluoromethoxy-6-fluoropicolinic acid has various potential applications, particularly in medicinal chemistry and agrochemical development. Its versatility highlights its significance in ongoing research within these fields. Analytical TechniquesRelevant analyses such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the identity and purity of 4-Difluoromethoxy-6-fluoropicolinic acid during synthesis. Comparison with Similar CompoundsWhile specific data on 4-Difluoromethoxy-6-fluoropicolinic acid is limited, similar fluorinated compounds have shown promising biological activities. For instance, fluorinated aromatic compounds are known for their enhanced binding affinity and unique electronic properties, which can be beneficial in drug development . Research Findings and Future DirectionsGiven the compound's potential in medicinal chemistry and agrochemicals, further research is needed to fully explore its applications. This includes detailed studies on its biological activity, toxicity, and environmental impact. The development of efficient synthesis methods will also be crucial for large-scale production and application. |
---|---|
CAS No. | 1807041-56-0 |
Product Name | 4-Difluoromethoxy-6-fluoropicolinic acid |
Molecular Formula | C7H4F3NO3 |
Molecular Weight | 207.11 g/mol |
IUPAC Name | 4-(difluoromethoxy)-6-fluoropyridine-2-carboxylic acid |
Standard InChI | InChI=1S/C7H4F3NO3/c8-5-2-3(14-7(9)10)1-4(11-5)6(12)13/h1-2,7H,(H,12,13) |
Standard InChIKey | OODOXJHKASGDRW-UHFFFAOYSA-N |
SMILES | C1=C(C=C(N=C1C(=O)O)F)OC(F)F |
Canonical SMILES | C1=C(C=C(N=C1C(=O)O)F)OC(F)F |
PubChem Compound | 121228469 |
Last Modified | Aug 16 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume